molecular formula C9H17N3S B13163440 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13163440
M. Wt: 199.32 g/mol
InChI Key: YNQPMBIUQQRLAG-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with tert-butyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with propan-2-yl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductivity or fluorescence.

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-4H-1,2,4-triazole-3-thiol
  • 5-Tert-butyl-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-Tert-butyl-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and propan-2-yl groups, which can influence its chemical reactivity and interactions with biological targets

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

3-tert-butyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H17N3S/c1-6(2)12-7(9(3,4)5)10-11-8(12)13/h6H,1-5H3,(H,11,13)

InChI Key

YNQPMBIUQQRLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)C(C)(C)C

Origin of Product

United States

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